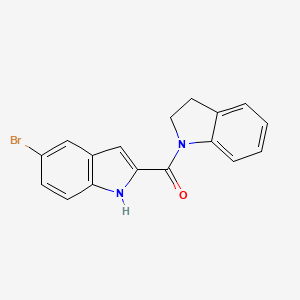
1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one is a complex organic compound with a unique structure that includes a diazinanone ring, a butyl group, a chlorophenyl group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzoyl chloride with butylamine to form an intermediate, which is then cyclized with appropriate reagents to form the diazinanone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-(3-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one
- 1-Butyl-3-(4-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one
- 1-Butyl-3-(2,4-dichlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one
Uniqueness
1-Butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one is unique due to its specific substitution pattern and the presence of the diazinanone ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
312922-87-5 |
|---|---|
Molecular Formula |
C17H25ClN2O2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-butyl-3-(2-chlorophenyl)-4-hydroxy-4,6,6-trimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C17H25ClN2O2/c1-5-6-11-19-15(21)20(14-10-8-7-9-13(14)18)17(4,22)12-16(19,2)3/h7-10,22H,5-6,11-12H2,1-4H3 |
InChI Key |
MFMFJCMBQSSMDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)N(C(CC1(C)C)(C)O)C2=CC=CC=C2Cl |
solubility |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


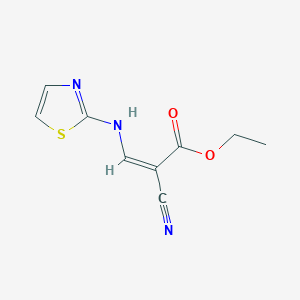
![N-(2,4-dimethylphenyl)-4-methyl-5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14154373.png)
![Ethyl 4-[2-benzamido-3-(2-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B14154386.png)
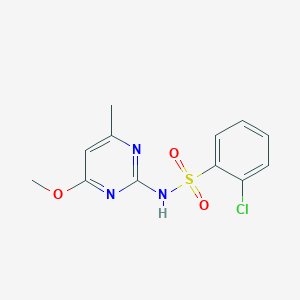
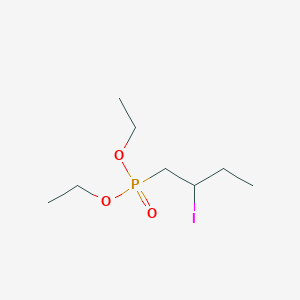
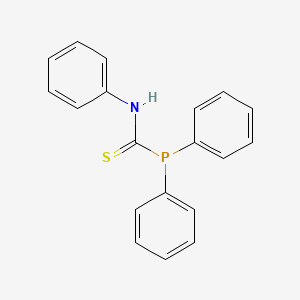

![4-Benzyl-3-{[3-(benzyloxy)-4-methoxyphenyl]acetyl}-1,3-oxazolidin-2-one](/img/structure/B14154418.png)
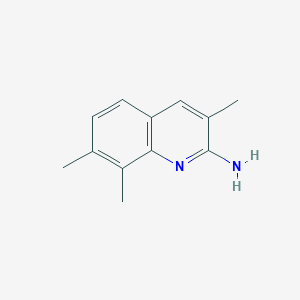
![3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14154434.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B14154441.png)
![N-(3-chlorophenyl)-4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxamide](/img/structure/B14154449.png)
![Tos(-2)[Tos(-3)]Hex1Me4Cl6Cl](/img/structure/B14154465.png)
